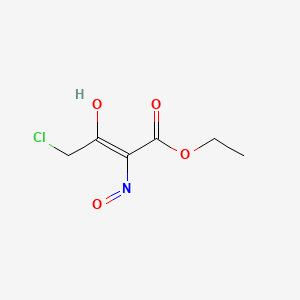
3-Carboxy-4-fluorophenylisothiocyanate
Übersicht
Beschreibung
3-Carboxy-4-fluorophenylisothiocyanate, also known as CFITC, is a chemical compound that is commonly used in scientific research. It has a molecular weight of 197.19 g/mol . The IUPAC name for this compound is 2-fluoro-5-isothiocyanatobenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4FNO2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,(H,11,12) . This code provides a specific description of the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.19 g/mol . It is recommended to be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Fluorescence Chemosensors
- Application : A study by Gui et al. (2015) discussed the use of fluorescence turn-on chemosensors for highly selective and sensitive detection and bioimaging of Al(3+) in living cells. The probe, which shows high selectivity and a low detection limit, is beneficial for analyzing biological samples and real-time monitoring in complex biosystems Gui et al., 2015.
Polymer Chemistry
- Application : Research by Fei et al. (2015) revealed that backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes leads to an increase in polymer ionization potential and enhanced tendency to aggregate in solution. This has implications for the development of materials with specific electronic properties Fei et al., 2015.
Fluorescent pH Sensors
- Application : A study by Yang et al. (2013) focused on the development of a fluorescent pH sensor with aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. Such sensors have potential applications in detecting acidic and basic organic vapors Yang et al., 2013.
Fluorogenic Reagents
- Application : Uchiyama et al. (2001) discussed a fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole, designed for carboxylic acids. This shows superior properties for carboxylic acid detection, indicating its potential for analytical applications Uchiyama et al., 2001.
Anaerobic Transformation in Environmental Chemistry
- Application : Genthner et al. (1989) used fluorophenols as analogues to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. This research provides insight into environmental biotransformation processes Genthner et al., 1989.
Electronic Property Tuning in Polymers
- Application : Gohier et al. (2013) synthesized 3-Fluoro-4-hexylthiophene to tune the electronic properties of conjugated polythiophenes. This work is significant for the development of materials with tailored electronic properties Gohier et al., 2013.
Structural Analysis of Organic Compounds
- Application : Research by Saeed et al. (2011) involved the synthesis and structural analysis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. This work is important for understanding the conformational and structural properties of organic compounds Saeed et al., 2011.
Liquid Chromatography
- Application : Tsuchiya et al. (1982) described a system for high-performance liquid chromatography of carboxylic acids using 4-bromomethyl-7-acetoxycoumarin as a fluorescence reagent. This method is significant for analytical chemistry, particularly in the detection of carboxylic acids Tsuchiya et al., 1982.
Eigenschaften
IUPAC Name |
2-fluoro-5-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJGKIHJSPOAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653434 | |
| Record name | 2-Fluoro-5-isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027513-02-5 | |
| Record name | 2-Fluoro-5-isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)
![2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497786.png)

![Trifluoro-methanesulfonic acid 8-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-yl ester](/img/structure/B1497789.png)


